molecular formula C18H22N2O4 B2837275 Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411322-45-5

Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate

Cat. No. B2837275
CAS RN: 2411322-45-5
M. Wt: 330.384
InChI Key: VKHHWTVEQJICHW-BQYQJAHWSA-N
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Description

Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate, also known as MBOA, is a chemical compound that belongs to the family of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate has been shown to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the potential therapeutic effects of Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate in various neurological disorders.
Biochemical and Physiological Effects:
Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate has been shown to increase the release of dopamine in the brain, which can lead to increased motivation, attention, and mood. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive functions such as decision making and working memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate in lab experiments is its ability to selectively target the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various biological processes. However, one of the limitations of using Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate. One potential direction is the development of Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate-based drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another potential direction is the further investigation of the biochemical and physiological effects of Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate, which could lead to a better understanding of the role of dopamine in various biological processes. Additionally, the development of new synthesis methods for Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate could lead to the production of more efficient and cost-effective compounds for scientific research.

Synthesis Methods

Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate can be synthesized using various methods, including the reaction of 2-methylbenzoyl chloride with piperidine followed by the reaction with methyl acetoacetate. The resulting product is then purified using column chromatography to obtain Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate in its pure form.

Scientific Research Applications

Methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It is known to interact with the dopamine transporter, which makes it a potential candidate for the development of drugs for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

methyl (E)-4-[4-[(2-methylbenzoyl)amino]piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-5-3-4-6-15(13)18(23)19-14-9-11-20(12-10-14)16(21)7-8-17(22)24-2/h3-8,14H,9-12H2,1-2H3,(H,19,23)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHWTVEQJICHW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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